2-((Furan-2-ylmethyl)amino)-4-(mesitylamino)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
2-(furan-2-ylmethylamino)-4-oxo-4-(2,4,6-trimethylanilino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-11-7-12(2)17(13(3)8-11)20-16(21)9-15(18(22)23)19-10-14-5-4-6-24-14/h4-8,15,19H,9-10H2,1-3H3,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJIVCQUHWBOSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC(C(=O)O)NCC2=CC=CO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Furan-2-ylmethyl)amino)-4-(mesitylamino)-4-oxobutanoic acid typically involves the following steps:
Formation of the Furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine under reductive amination conditions.
Coupling with Mesitylamine: The furan-2-ylmethylamine is then coupled with mesitylamine using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the Butanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the butanoic acid moiety can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the butanoic acid moiety.
Substitution: Various substituted amines or amides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 2-((Furan-2-ylmethyl)amino)-4-(mesitylamino)-4-oxobutanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
This compound can be used in the study of enzyme interactions and as a potential inhibitor for certain biological pathways. Its structural features make it a candidate for binding studies with proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the materials science industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism by which 2-((Furan-2-ylmethyl)amino)-4-(mesitylamino)-4-oxobutanoic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. The furan ring and mesityl group can facilitate binding to hydrophobic pockets in proteins, while the butanoic acid moiety can form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Note: Estimated values for the target compound based on structural extrapolation.
Substituent Effects on Physicochemical Properties
- Furan-2-ylmethyl vs. This group may enhance lipophilicity compared to polar substituents like carboxymethylsulfanyl .
- Mesityl vs. Aryl Groups at C₄ : The mesityl group (2,4,6-trimethylphenyl) imposes significant steric hindrance and electron-donating effects, contrasting with smaller aryl groups like 4-methylphenyl or halogenated analogs (e.g., 2-fluorophenyl in ). This bulkiness could reduce solubility in aqueous media but improve binding to hydrophobic targets.
Analytical Considerations
- Chromatographic Behavior : The mesityl group’s hydrophobicity may require reverse-phase HPLC with acetonitrile gradients for separation, contrasting with more polar analogs like .
- Spectroscopic Identification: The furan ring’s UV absorbance (~210–280 nm) and mesityl’s methyl proton signals (~2.3 ppm in ¹H NMR) provide diagnostic markers .
Biological Activity
2-((Furan-2-ylmethyl)amino)-4-(mesitylamino)-4-oxobutanoic acid, with the CAS number 1028834-07-2, is an organic compound notable for its unique structural features and potential biological activities. This article delves into its biological activity, exploring its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-((Furan-2-ylmethyl)amino)-4-(mesitylamino)-4-oxobutanoic acid is C₁₈H₂₂N₂O₄, with a molecular weight of approximately 330.38 g/mol. The compound features a furan ring, an amino group, and a carboxylic acid group, which contribute to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂N₂O₄ |
| Molecular Weight | 330.38 g/mol |
| CAS Number | 1028834-07-2 |
| SMILES | O=C(Nc1c(C)cc(cc1C)C)CC(C(=O)O)NCc1ccco1 |
Mechanisms of Biological Activity
Research indicates that 2-((Furan-2-ylmethyl)amino)-4-(mesitylamino)-4-oxobutanoic acid may exhibit significant antimicrobial and anticancer properties. The mechanisms of action typically involve:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity.
- Cell Proliferation : It has been observed to affect cell growth and proliferation in various cancer cell lines.
- Reactive Oxygen Species (ROS) : The compound may influence oxidative stress pathways, contributing to its anticancer effects.
Antimicrobial Activity
A study evaluated the antimicrobial effects of various derivatives of oxobutanoic acids, including those similar to our compound. The results indicated that certain derivatives showed promising inhibitory activity against pathogenic bacteria and fungi, suggesting potential applications in treating infections .
Anticancer Properties
In vitro studies have demonstrated that the compound inhibits the proliferation of cancer cells through apoptosis induction. For instance, derivatives with structural similarities were tested against breast cancer cell lines, showing IC50 values indicating effective inhibition of cell growth .
Synthesis
The synthesis of 2-((Furan-2-ylmethyl)amino)-4-(mesitylamino)-4-oxobutanoic acid typically involves the reaction of furan derivatives with mesitylamine under controlled conditions to ensure high yields. Catalysts are often employed to enhance reaction efficiency.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-((Furan-2-ylmethyl)amino)-4-oxobut-2-enoic acid | C₉H₉N₁O₄ | Contains a furan ring and a double bond |
| Furan-2-carbaldehyde | C₄H₄O | Basic furan structure without amino groups |
| Furan-2-ylmethanol | C₅H₆O | Alcohol derivative of furan |
Q & A
Q. What are the standard synthetic routes for 2-((Furan-2-ylmethyl)amino)-4-(mesitylamino)-4-oxobutanoic acid?
The synthesis typically involves multi-step organic reactions. A plausible route includes:
- Step 1: Preparation of the mesitylamino-oxobutanoic acid intermediate via condensation of mesitylamine with a 4-oxobutanoic acid derivative under acidic conditions .
- Step 2: Functionalization of the furan-2-ylmethyl group using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to introduce the allylamino or furan-methylamino moiety .
- Step 3: Purification via recrystallization or preparative HPLC to isolate the final product . Key challenges include controlling regioselectivity during coupling and minimizing side reactions from the reactive ketone group .
Q. Which analytical techniques are essential for confirming the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR): and NMR verify functional groups (e.g., furan protons at δ 6.2–7.4 ppm, mesityl methyl groups at δ 2.1–2.3 ppm) and assess stereochemistry .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H] ion for CHNO) .
- HPLC: Reverse-phase HPLC with UV detection ensures purity (>95%) and identifies residual solvents or intermediates .
Q. What are the primary research applications of this compound in medicinal chemistry?
While direct studies are limited, structural analogs suggest potential applications:
- Enzyme Inhibition: The mesityl group may enhance binding to hydrophobic enzyme pockets (e.g., kinases or proteases), while the furan moiety could participate in π-π interactions .
- Drug Design: The compound serves as a scaffold for derivatization, such as introducing fluorinated groups (e.g., replacing mesityl with fluorophenyl for improved bioavailability) .
Advanced Research Questions
Q. How can reaction yields be optimized during the coupling of the furan-2-ylmethyl group?
- Solvent Selection: Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates and improve reagent solubility .
- Catalysis: Add DMAP (4-dimethylaminopyridine) to accelerate coupling reactions involving carbodiimides like EDCI .
- Temperature Control: Maintain reactions at 0–5°C to minimize side reactions (e.g., ketone oxidation) .
- Workup Strategies: Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate the product from unreacted starting materials .
Q. How can solubility challenges in biological assays be addressed?
- Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without compromising cell viability .
- Prodrug Design: Convert the carboxylic acid group to an ester (e.g., methyl or tert-butyl ester) for improved membrane permeability, with enzymatic hydrolysis in vivo .
- pH Adjustment: Prepare buffered solutions (pH 7.4) to ionize the carboxylic acid, enhancing solubility in physiological conditions .
Q. What strategies resolve contradictions in reported biological activity data?
- Assay Validation: Cross-validate results using orthogonal methods (e.g., enzyme inhibition assays vs. cell-based viability tests) .
- Dose-Response Curves: Establish EC values across multiple concentrations to confirm potency thresholds .
- Metabolite Screening: Use LC-MS to identify degradation products or metabolites that may interfere with activity measurements .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular Docking: Simulate binding to target proteins (e.g., using AutoDock Vina) to identify key interactions (e.g., hydrogen bonds with the oxobutanoic acid moiety) .
- QSAR Analysis: Correlate structural features (e.g., logP, polar surface area) with activity data to guide analog design .
- MD Simulations: Perform 100-ns simulations in explicit solvent to assess binding stability and conformational changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
